N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide
Description
Properties
IUPAC Name |
N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-7(15)14-9-2-3-10-8(6-13)4-12(16)17-11(10)5-9/h2-5H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZQSJKIOFTYIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368713 | |
| Record name | N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
447398-67-6 | |
| Record name | N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide typically involves the reaction of 4-(chloromethyl)-2-oxochromen-7-amine with acetic anhydride . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or chloroform . The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
The process would be optimized for yield and purity, and may involve additional steps such as solvent recovery and waste management .
Chemical Reactions Analysis
Types of Reactions
N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of N-[4-(substituted-methyl)-2-oxochromen-7-yl]acetamide derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide can be compared with other chromen-2-one derivatives:
N-[4-(bromomethyl)-2-oxochromen-7-yl]acetamide: Similar structure but with a bromine atom instead of chlorine.
N-[4-(methyl)-2-oxochromen-7-yl]acetamide: Lacks the halogen atom, leading to different reactivity.
N-[4-(hydroxymethyl)-2-oxochromen-7-yl]acetamide: Contains a hydroxyl group instead of a halogen, affecting its solubility and reactivity.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and potential biological activities .
Biological Activity
N-[4-(Chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.
Chemical Structure and Synthesis
The compound is characterized by a coumarin backbone, which is known for its diverse biological properties. Its synthesis typically involves the reaction of 4-chloromethyl-2-oxo-2H-chromen-7-yl derivatives with acetamide under controlled conditions. The structural formula can be represented as follows:
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of derivatives related to this compound.
Key Findings:
-
In vitro Antibacterial Activity:
- The compound exhibits significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . For instance, certain derivatives showed minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .
- A study highlighted that coumarin derivatives demonstrated potent activity against multi-drug resistant strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and Pseudomonas aeruginosa , with MIC values ranging from 15.62 µg/mL to 35 µg/mL .
- Antifungal Properties:
The mechanisms underlying the antimicrobial effects of this compound derivatives include:
- Inhibition of Cell Wall Synthesis: Certain studies suggest that these compounds disrupt bacterial cell wall integrity, leading to cell lysis .
- Ergosterol Biosynthesis Inhibition: Some derivatives inhibit ergosterol biosynthesis in fungi, which is crucial for maintaining fungal cell membrane integrity .
Anticancer Activity
Research has also explored the anticancer potential of this compound and its derivatives.
Case Studies:
- Glioblastoma Research:
- Cytotoxicity Evaluations:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification Type | Effect on Activity |
|---|---|
| Substitution on the aromatic ring | Enhances antibacterial potency |
| Variation in alkyl groups | Alters cytotoxicity profiles |
| Presence of halogen atoms | Modifies binding affinity to biological targets |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling 7-amino-4-(chloromethyl)coumarin with acetic anhydride or acetyl chloride under reflux conditions. Solvent choice (e.g., ethanol or DMF) and catalysts (e.g., triethylamine) significantly impact yield. Reaction monitoring via TLC and purification by column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yield optimization may require iterative adjustments of stoichiometry and temperature .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the acetamide methyl group (~2.1 ppm in ¹H; ~22 ppm in ¹³C), the coumarin carbonyl (~160 ppm in ¹³C), and the chloromethyl group (~4.5 ppm in ¹H; ~45 ppm in ¹³C).
- IR : Stretching bands for C=O (coumarin: ~1700 cm⁻¹; acetamide: ~1650 cm⁻¹) and C-Cl (~650 cm⁻¹) are critical.
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the molecular formula (C₁₂H₁₀ClNO₃). Fragmentation patterns should confirm the chloromethyl and acetamide groups .
Q. What crystallographic methods are suitable for resolving the three-dimensional structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like methanol or DCM. Data collection using Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (for small molecules) or WinGX (for visualization) can achieve R₁ values < 0.04. Hydrogen bonding and π-π stacking interactions should be analyzed to validate packing stability .
Advanced Research Questions
Q. How can computational modeling (DFT, molecular docking) predict the reactivity and biological interactions of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps, identifying electrophilic/nucleophilic sites.
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or proteases). Validate docking poses with MD simulations (AMBER or GROMACS) to assess binding stability .
Q. What strategies resolve contradictions between experimental and computational data (e.g., unexpected biological activity)?
- Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. Re-evaluate computational parameters (e.g., explicit solvent models in MD simulations) or confirm experimental conditions (e.g., purity via HPLC). For biological assays, validate target specificity using knockout cell lines or competitive binding assays .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced properties?
- Methodological Answer : Systematically modify substituents:
- Replace the chloromethyl group with bromomethyl or azidomethyl to alter reactivity.
- Introduce electron-withdrawing groups (e.g., nitro) at the coumarin 3-position to modulate electronic properties.
- Evaluate bioactivity changes via in vitro assays (e.g., enzyme inhibition or cytotoxicity) and correlate with computed descriptors (Hammett constants, logP) .
Q. What analytical techniques are critical for characterizing degradation products under physiological conditions?
- Methodological Answer : Use LC-MS/MS to monitor hydrolysis of the acetamide or chloromethyl groups. Simulate physiological conditions (PBS buffer, pH 7.4, 37°C) and identify degradation intermediates via high-resolution mass spectrometry (HRMS). Compare fragmentation patterns with synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
